Diethyl Acetal-PEG4-Amine: A Technical Guide for Researchers and Drug Development Professionals
Diethyl Acetal-PEG4-Amine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Versatile, pH-Sensitive Linker for Advanced Bioconjugation and Drug Delivery Applications
Abstract
Diethyl acetal-PEG4-amine is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and diagnostics. Its unique architecture, featuring a terminal primary amine and a diethyl acetal-protected aldehyde, allows for sequential and site-specific conjugation to a wide array of biomolecules. The incorporated tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance. A key feature of this linker is the pH-labile nature of the diethyl acetal group, which remains stable at physiological pH but undergoes hydrolysis under mildly acidic conditions to reveal a reactive aldehyde. This property is particularly advantageous for the development of "smart" drug delivery systems designed to release their therapeutic payload in the acidic microenvironment of tumors or within cellular endosomes. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Diethyl acetal-PEG4-amine, complete with experimental protocols and quantitative data to support its use in research and development.
Introduction
The targeted delivery of therapeutic agents to specific sites of action is a cornerstone of modern drug development. This often requires the use of specialized linker molecules that can covalently attach a drug to a targeting moiety, such as an antibody or nanoparticle. Diethyl acetal-PEG4-amine has emerged as a valuable tool in this context, offering a combination of features that address several key challenges in bioconjugation and drug delivery.
The primary amine group provides a versatile handle for conjugation to carboxylic acids, activated esters, and other electrophilic groups commonly found on proteins, peptides, and other biomolecules.[1][2][] The tetraethylene glycol spacer not only improves the water solubility of the resulting conjugate but also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[4]
The most distinguishing feature of this linker is its pH-sensitive diethyl acetal group. Acetals are known to be stable in neutral or basic conditions but are susceptible to acid-catalyzed hydrolysis.[2] This allows for the design of drug conjugates that are stable in the bloodstream (pH ~7.4) but release their cargo upon exposure to the lower pH environments characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes.[5][6][7]
Physicochemical Properties
A summary of the key physicochemical properties of Diethyl acetal-PEG4-amine is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C16H35NO6 | [8] |
| Molecular Weight | 337.46 g/mol | [8] |
| CAS Number | 672305-35-0 | [8] |
| Appearance | Colorless to light yellow oil | [9] |
| Purity | ≥98% | [8] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [10] |
| Storage | Store at -20°C | [8] |
Synthesis and Characterization
Hypothetical Synthesis Pathway
The synthesis could proceed via a two-step process:
-
Boc Protection of the Amine: Commercially available 2,2-diethoxyethylamine is reacted with di-tert-butyl dicarbonate (Boc)2O to protect the primary amine, yielding N-Boc-2,2-diethoxyethylamine.
-
Alkylation with a PEGylated Chloro-compound: The protected amine is then alkylated with a suitable PEGylated electrophile, such as 2-(2-(2-chloroethoxy)ethoxy)ethanol, followed by deprotection of the Boc group to yield the final product.
Characterization
The successful synthesis and purity of Diethyl acetal-PEG4-amine would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure, including the presence of the diethyl acetal group, the PEG spacer, and the terminal amine. Quantitative NMR (qNMR) could be employed to determine the purity of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic peaks for the amine (N-H stretching), ether (C-O-C stretching), and alkyl (C-H stretching) functional groups.
pH-Sensitive Hydrolysis of the Diethyl Acetal Group
The key functionality of Diethyl acetal-PEG4-amine in many applications is the pH-dependent hydrolysis of the diethyl acetal group to an aldehyde. This reaction is catalyzed by acid and is significantly accelerated in mildly acidic environments compared to physiological pH.
Mechanism of Hydrolysis
The acid-catalyzed hydrolysis of an acetal proceeds through a multi-step mechanism involving protonation of one of the oxygen atoms, followed by the elimination of an alcohol molecule to form a resonance-stabilized carbocation. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and a second molecule of alcohol.
Hydrolysis Kinetics
The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Studies on analogous acetal-containing linkers have shown that the half-life of the acetal group can vary from minutes to days depending on the pH and the specific structure of the acetal.[2] This tunable hydrolysis rate is a critical parameter in the design of pH-sensitive drug delivery systems.
| Acetal Structure | Half-life at pH 5.0 | Half-life at pH 7.4 | Reference |
| Benzaldehyde-derived acetal | < 1 min | Stable | [2] |
| Cyclohexanone-derived ketal | ~ 100 min | Stable | [2] |
| Simple aliphatic acetal | Several days | Very Stable | [2] |
Note: The data in this table is for analogous acetal structures and is intended to be illustrative of the pH-dependent hydrolysis behavior. Specific kinetic data for Diethyl acetal-PEG4-amine is not currently available in the public domain.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific applications.
Protocol for Conjugation of the Amine Group to a Carboxylic Acid
This protocol describes the conjugation of the primary amine of Diethyl acetal-PEG4-amine to a carboxylic acid-containing molecule (e.g., a protein or a small molecule drug) using EDC/NHS chemistry.
Materials:
-
Diethyl acetal-PEG4-amine
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
Dissolve Diethyl acetal-PEG4-amine in a minimal amount of DMF or DMSO and add it to the activated carboxylic acid solution (a 10-20 fold molar excess of the linker is recommended).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC (RP-HPLC) to remove unreacted linker and coupling reagents.[]
Protocol for Deprotection of the Diethyl Acetal Group
This protocol describes the acid-catalyzed hydrolysis of the diethyl acetal group to generate the free aldehyde.
Materials:
-
Diethyl acetal-PEG4-amine conjugate
-
Deprotection Buffer: 0.1 M Acetate buffer, pH 5.0 (or other suitable acidic buffer)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Dissolve the Diethyl acetal-PEG4-amine conjugate in the Deprotection Buffer.
-
Incubate the solution at room temperature or 37°C and monitor the progress of the hydrolysis by HPLC or mass spectrometry. The reaction time will depend on the desired level of deprotection and the specific stability of the conjugate.
-
Once the desired level of deprotection is achieved, neutralize the solution by adding Neutralization Buffer.
-
The resulting aldehyde-containing conjugate can be used immediately in subsequent reactions or purified if necessary.
Protocol for Conjugation of the Aldehyde Group (via Reductive Amination)
This protocol describes the conjugation of the deprotected aldehyde to a primary amine-containing molecule (e.g., a protein, peptide, or amino-modified drug) via reductive amination.
Materials:
-
Aldehyde-PEG4-amine conjugate
-
Amine-containing molecule
-
Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.0
Procedure:
-
Dissolve the aldehyde-PEG4-amine conjugate and a 2-5 fold molar excess of the amine-containing molecule in the Reaction Buffer.
-
Add a 10-20 fold molar excess of sodium cyanoborohydride to the solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Purify the final conjugate using an appropriate chromatographic technique (SEC, IEX, or RP-HPLC).
Applications in Drug Delivery and Bioconjugation
The unique properties of Diethyl acetal-PEG4-amine make it a versatile tool for a range of applications.
pH-Sensitive Drug Delivery Systems
The primary application of this linker is in the development of pH-sensitive drug delivery systems. By conjugating a therapeutic agent to a targeting moiety (e.g., an antibody) via this linker, a system can be created that remains intact in the circulation but releases the drug in the acidic tumor microenvironment or after internalization into the endo-lysosomal pathway of cancer cells. This targeted release can significantly improve the therapeutic index of the drug by increasing its concentration at the site of action and reducing off-target toxicity.
Reversible Immobilization of Biomolecules
The pH-labile nature of the acetal linkage can also be exploited for the reversible immobilization of biomolecules onto surfaces or nanoparticles. This can be useful in applications such as affinity chromatography, biosensors, and diagnostics, where the ability to release the captured biomolecule under mild acidic conditions is desirable.
Role in Cellular Uptake and Signaling
The PEG component of the linker can influence the interaction of the conjugate with cells. PEGylation is known to prolong the circulation half-life of biomolecules by reducing renal clearance and shielding them from proteolytic degradation and immune recognition.[4] Furthermore, the presence of a PEG linker can impact receptor-mediated endocytosis, a key mechanism for the cellular uptake of many targeted therapies. While PEGylation can sometimes sterically hinder the interaction with the receptor, it can also enhance the accumulation of the conjugate in the tumor tissue through the enhanced permeability and retention (EPR) effect. The precise role of the PEG linker in cellular signaling is complex and depends on the specific targeting moiety, the cell type, and the nature of the conjugate.
Conclusion
Diethyl acetal-PEG4-amine is a powerful and versatile heterobifunctional linker with significant potential in the fields of drug delivery, bioconjugation, and diagnostics. Its combination of a reactive amine, a hydrophilic PEG spacer, and a pH-sensitive acetal-protected aldehyde provides researchers and drug developers with a valuable tool for the construction of advanced, "smart" therapeutic and diagnostic agents. The ability to control the release of a payload in response to a specific environmental cue, such as a change in pH, is a key strategy in the development of more effective and less toxic therapies. The information and protocols provided in this technical guide are intended to facilitate the successful application of Diethyl acetal-PEG4-amine in a wide range of research and development endeavors. Further studies are warranted to fully elucidate the in vivo behavior and therapeutic potential of conjugates constructed with this promising linker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Diethyl acetal-PEG4-amine, 672305-35-0 | BroadPharm [broadpharm.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Amino-PEG4-amine, 68960-97-4 | BroadPharm [broadpharm.com]
